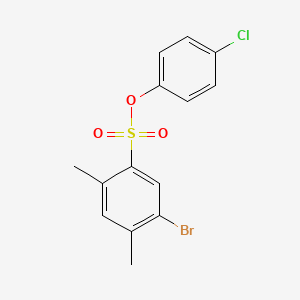

4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Description

4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a sulfonate ester characterized by a benzene ring substituted with bromo, methyl, and sulfonate groups, coupled with a 4-chlorophenyl moiety. This compound belongs to a class of organosulfur derivatives widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The presence of halogen (Br, Cl) and methyl groups influences its physicochemical properties, such as lipophilicity, stability, and reactivity, making it a candidate for targeted molecular design .

Properties

IUPAC Name |

(4-chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO3S/c1-9-7-10(2)14(8-13(9)15)20(17,18)19-12-5-3-11(16)4-6-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUBYUJFFGREIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)Cl)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 5-bromo-2-chlorobenzene with 4-chlorophenyl sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and minimize by-products. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The bromine and chlorophenyl groups can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound .

Scientific Research Applications

4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The bromine and chlorophenyl groups can also participate in various binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Functional Groups : The target compound’s sulfonate ester group differs from sulfinyl (e.g., benzofuran derivatives in ) or sulfonyl chloride (e.g., ) groups, impacting reactivity. Sulfonate esters are less electrophilic than sulfonyl chlorides but more hydrolytically stable than sulfinates .

- Methyl groups introduce steric hindrance, which may reduce enzymatic degradation .

Comparison :

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- The target compound’s bromine and chlorine substituents increase molecular weight and lipophilicity compared to simpler sulfonates, aligning with trends observed in pyrethroids like Fenvalerate .

- notes that 4-chlorophenyl groups in compounds like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibit strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions .

Biological Activity

4-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate (CAS No. 2415630-65-6) is a sulfonate compound that has attracted attention in various fields of research due to its unique structural features and potential biological activities. This compound contains a chlorophenyl group, a bromine atom, and a sulfonate group attached to a dimethylbenzene ring, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H12BrClO3S |

| Molecular Weight | 375.7 g/mol |

| CAS Number | 2415630-65-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activity. The presence of bromine and chlorophenyl groups may enhance binding interactions, making this compound a candidate for enzyme inhibition studies.

Antibacterial Activity

Research indicates that compounds similar to or derived from this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease. These activities are critical in the context of developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .

Case Studies

- Antibacterial Screening : A study evaluated several synthesized compounds for their antibacterial properties. Among them, derivatives of sulfonamides showed promising results against Bacillus subtilis and Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Enzyme Inhibition Studies : A series of experiments focused on the inhibition of AChE and urease by various sulfonamide derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. The combination of the bromine atom and the sulfonate group appears to be crucial for effective enzyme binding and inhibition. Modifications to the dimethylbenzene ring can also influence the potency against various biological targets.

Comparative Analysis

When compared with similar compounds:

| Compound | Antibacterial Activity | AChE Inhibition |

|---|---|---|

| This compound | Moderate to Strong | Strong |

| 5-Bromo-2-chlorobenzene | Weak | Moderate |

| 4-Chlorophenyl sulfonyl chloride | Moderate | Strong |

This table illustrates that while some related compounds show antibacterial or enzyme inhibition properties, this compound stands out due to its combined activities.

Q & A

Q. What role do electronic effects of substituents play in modulating sulfonate reactivity?

- Methodology : Perform Hammett analysis to quantify substituent effects on reaction rates. Electrochemical methods (cyclic voltammetry) measure redox potentials, while Natural Bond Orbital (NBO) analysis calculates charge distribution. Compare with analogs lacking bromo/methyl groups to isolate electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.